(3-amino-5-bromo-2-methylphenyl)methanol
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Overview
Description
(3-amino-5-bromo-2-methylphenyl)methanol is an organic compound with the molecular formula C8H10BrNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with an amino group at the 3-position, a bromine atom at the 5-position, and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-5-bromo-2-methylphenyl)methanol typically involves the following steps:
Bromination: The starting material, 2-methylphenylmethanol, is brominated using bromine in the presence of a suitable solvent to introduce the bromine atom at the 5-position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-amino-5-bromo-2-methylphenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkoxy, or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-amino-5-bromo-2-methylbenzaldehyde or 3-amino-5-bromo-2-methylbenzoic acid.
Reduction: Formation of 3-amino-2-methylphenylmethanol or 3-amino-5-bromo-2-methylcyclohexanol.
Substitution: Formation of 3-amino-5-hydroxy-2-methylphenylmethanol or 3-amino-5-alkoxy-2-methylphenylmethanol.
Scientific Research Applications
(3-amino-5-bromo-2-methylphenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (3-amino-5-bromo-2-methylphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and bromine substituents can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-bromo-3-methylphenol
- 3-amino-5-bromo-2-methylbenzoic acid
- 3-amino-5-bromo-2-methylbenzaldehyde
Uniqueness
(3-amino-5-bromo-2-methylphenyl)methanol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3-amino-5-bromo-2-methylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-5-6(4-11)2-7(9)3-8(5)10/h2-3,11H,4,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIBUMRQNKOUNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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